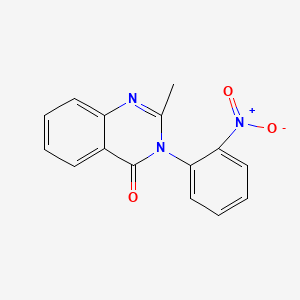
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-3-aminobenzamide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the quinazolinone ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens or alkyl groups with nucleophilic aromatic substitution conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-methyl-3-(2-aminophenyl)quinazolin-4(3H)-one.
Substitution: 2-methyl-3-(2-halophenyl)quinazolin-4(3H)-one or 2-methyl-3-(2-alkylphenyl)quinazolin-4(3H)-one.
Oxidation: 2-carboxy-3-(2-nitrophenyl)quinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with the nitro group at the para position.
2-methyl-3-(2-aminophenyl)quinazolin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
2-methyl-3-(2-chlorophenyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1788-94-9 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)13-8-4-5-9-14(13)18(20)21/h2-9H,1H3 |
Clave InChI |
HJMTVXOVYRQCTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
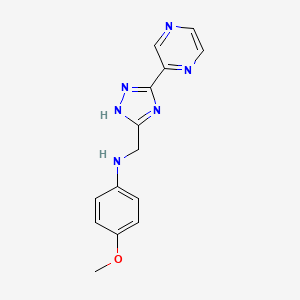
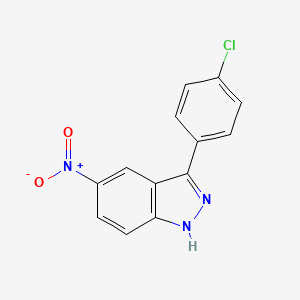


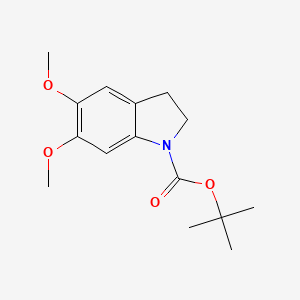
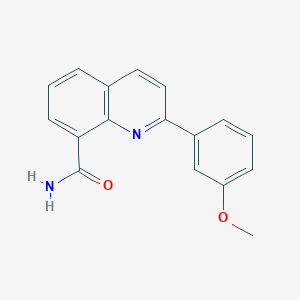

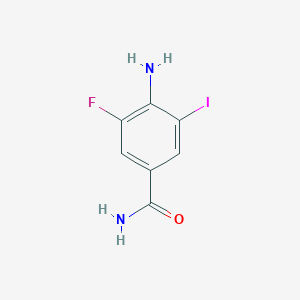
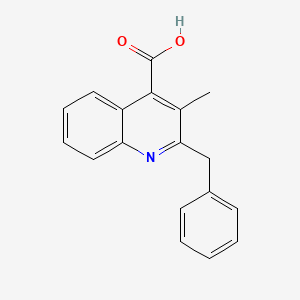
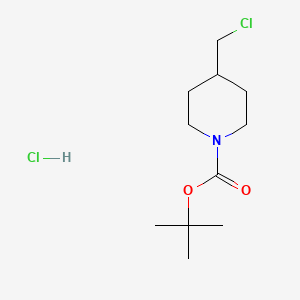


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
